N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide

Catalog No.
S12950613
CAS No.
443327-82-0
M.F
C22H27N3OS
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine...

CAS Number

443327-82-0

Product Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide

Molecular Formula

C22H27N3OS

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C22H27N3OS/c1-21(2)13-15(14-22(3,4)24-21)23-20(26)25-16-9-5-7-11-18(16)27-19-12-8-6-10-17(19)25/h5-12,15,24H,13-14H2,1-4H3,(H,23,26)

InChI Key

YHHSUMUYBDRSMV-UHFFFAOYSA-N

solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide is a chemical compound that combines the structural features of phenothiazine and a piperidine derivative. This compound features a phenothiazine core, known for its applications in pharmaceuticals, particularly as antipsychotic and antidepressant agents, and is substituted with a carboxamide group that enhances its biological activity. The presence of the 2,2,6,6-tetramethylpiperidine moiety contributes to its unique properties, including enhanced stability and lipophilicity, which can influence its pharmacokinetic profile.

Typical of both the phenothiazine and piperidine functionalities:

  • Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form N-oxides.
  • Reduction: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.
  • Substitution: The phenothiazine core allows for electrophilic substitutions, potentially modifying its biological activity.

These reactions are significant for the development of derivatives with altered pharmacological profiles.

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide exhibits notable biological activities due to its structural components. Phenothiazine derivatives are known for their antipsychotic, antidepressant, and anti-inflammatory properties. The incorporation of the 2,2,6,6-tetramethylpiperidine moiety may enhance these activities by improving receptor binding affinity and selectivity. Preliminary studies suggest potential applications in treating neurodegenerative disorders due to its ability to modulate neurotransmitter systems.

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide typically involves several steps:

  • Formation of Phenothiazine: Starting from 10H-phenothiazine, various methods such as cyclization reactions can be employed.
  • Amidation Reaction: The carboxylic acid derivative is reacted with 2,2,6,6-tetramethylpiperidine under coupling conditions (e.g., using coupling agents like DCC or EDC) to form the carboxamide.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient production of the target compound while maintaining high purity levels.

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide has several potential applications:

  • Pharmaceuticals: As a candidate for neuropharmacological agents targeting psychiatric disorders.
  • Research: Used in studies exploring the mechanisms of action of phenothiazine derivatives.
  • Material Science: Investigated for its properties in organic electronics due to its unique electronic structure.

Interaction studies are crucial for understanding the pharmacodynamics of N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide. These studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors (e.g., dopamine receptors).
  • Enzyme Inhibition Assays: Assessing its potential to inhibit enzymes involved in neurotransmitter metabolism.
  • Cell Culture Studies: Investigating cellular responses to the compound in various biological contexts.

The results from these studies provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
4-Amino-2,2,6,6-tetramethylpiperidinePiperidine ring with amino groupIntermediate in organic synthesis
2-(2,5-dimethylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamideContains a phenoxy group and acetamideExhibits distinct chemical reactivity
Triazine derivatives with 2,2,6,6-tetramethylpiperidyl groupsTriazine core with piperidyl substituentUsed as stabilizers in polymers

Uniqueness

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide is unique due to its combination of a potent phenothiazine framework with a piperidine moiety that enhances biological activity while maintaining stability. This structural synergy may lead to improved efficacy compared to other similar compounds that lack this specific combination.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

381.18748367 g/mol

Monoisotopic Mass

381.18748367 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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